molecular formula C8H15NO6S B12682467 (2-(Methacryloyloxy)ethyl)dimethylammonium hydrogen sulphate CAS No. 67939-26-8

(2-(Methacryloyloxy)ethyl)dimethylammonium hydrogen sulphate

Cat. No.: B12682467
CAS No.: 67939-26-8
M. Wt: 253.28 g/mol
InChI Key: FGHPASKEBZJZAV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Methacryloyloxy)ethyl)dimethylammonium hydrogen sulphate is a zwitterionic monomer used in the synthesis of polysulfobetaines. These polymers are electrically neutral and contain both cationic and anionic groups within a single monomer unit. This compound is known for its interesting properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methacryloyloxy)ethyl)dimethylammonium hydrogen sulphate typically involves the reaction of methacryloyl chloride with 2-(dimethylamino)ethanol, followed by quaternization with a suitable sulfonating agent such as sulfuric acid. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-(Methacryloyloxy)ethyl)dimethylammonium hydrogen sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(Methacryloyloxy)ethyl)dimethylammonium hydrogen sulphate has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects through its zwitterionic nature, which allows it to interact with both cationic and anionic species. This interaction can lead to the formation of stable complexes and enhance the solubility and stability of various compounds. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved biocompatibility and reduced immunogenicity .

Comparison with Similar Compounds

Similar Compounds

  • (2-(Methacryloyloxy)ethyl)dimethyl-(3-sulfopropyl)ammonium hydroxide
  • (2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Uniqueness

(2-(Methacryloyloxy)ethyl)dimethylammonium hydrogen sulphate is unique due to its specific zwitterionic structure, which imparts superior antielectrolyte behavior and biocompatibility compared to other similar compounds. Its ability to form stable complexes and its hygroscopic nature make it particularly useful in various biomedical applications .

Properties

CAS No.

67939-26-8

Molecular Formula

C8H15NO6S

Molecular Weight

253.28 g/mol

IUPAC Name

dimethyl-[2-(2-methylprop-2-enoyloxy)ethylidene]azanium;hydrogen sulfate

InChI

InChI=1S/C8H14NO2.H2O4S/c1-7(2)8(10)11-6-5-9(3)4;1-5(2,3)4/h5H,1,6H2,2-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

FGHPASKEBZJZAV-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)OCC=[N+](C)C.OS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.